molecular formula C15H20N2O5 B3131521 (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid CAS No. 35515-72-1

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid

Cat. No.: B3131521
CAS No.: 35515-72-1
M. Wt: 308.33 g/mol
InChI Key: SNNLQIMJKSMXPD-ZDUSSCGKSA-N
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Description

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid (CAS 35515-72-1) is a chemically protected derivative of L-ornithine, characterized by a molecular formula of C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is a high-purity synthetic building block designed for advanced research and development, particularly in medicinal chemistry. Its structure features both an acetyl group on the alpha-amino group and a benzyloxycarbonyl (Cbz) group on the side-chain amino group, making it a versatile, orthogonally protected intermediate for peptide synthesis, specifically for incorporating modified ornithine residues into larger molecular structures . A significant research application of this compound is its use as a key precursor in the synthesis of potent enzyme inhibitors. Scientific literature indicates that derivatives based on this structure have been developed into 3-(2-disubstituted acetamido) monobactam derivatives, which function as effective inhibitors of cysteine proteases . These enzymes, such as cathepsins B, K, L, and S, play critical roles in various disease pathways, including • Bone Resorption and Osteoporosis: Cathepsin K is a key enzyme in bone remodeling, and its inhibition can prevent bone loss in experimental models . • Cancer Metastasis: Cathepsins like cathepsin B are secreted by tumor cells and facilitate invasion and metastasis . • Rheumatoid Arthritis and Autoimmune Disorders: Cathepsins S and L are involved in antigen presentation and immune response activation, making them targets for treating autoimmune conditions . The mechanism of action for inhibitors derived from this compound involves targeting the active site of cysteine proteases, thereby modulating protein turnover and cellular processes in these pathological states . Researchers value this chemical for its utility in designing novel therapeutic candidates for a range of conditions, from muscular dystrophy and myocardial infarction to infectious diseases. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-acetamido-5-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-11(18)17-13(14(19)20)8-5-9-16-15(21)22-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLQIMJKSMXPD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The pathways involved include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .

Comparison with Similar Compounds

Nα-Acetyl-L-arginine

  • Structure: (2S)-2-Acetamido-5-(diaminomethylideneamino)pentanoic acid .
  • Molecular Formula : C₈H₁₆N₄O₃.
  • Molecular Weight : 216.24 g/mol .
  • Key Differences: Replaces the Cbz group with a guanidino group (diaminomethylideneamino), a hallmark of arginine derivatives. Lacks the benzyloxycarbonyl protection, making it more polar and biologically relevant (e.g., in post-translational modifications) .
  • Applications : Used in biochemical studies of acetylated arginine roles in protein function .

(2S)-2-Amino-5-(benzyloxycarbonylamino)pentanoic Acid

  • CAS : 3304-51-6 .
  • Molecular Formula : C₁₃H₁₈N₂O₄.
  • Molecular Weight : 266.29 g/mol .
  • Key Differences: Lacks the acetamido group at position 2, featuring a free amino group instead. The absence of acetylation increases reactivity, making it prone to undesired side reactions in peptide synthesis.
  • Applications : Intermediate in peptide synthesis where selective deprotection of the Cbz group is required .

(2S)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Structure : Features an azido group at position 2 and a tert-butyloxycarbonyl (Boc) group at position 5 .
  • Molecular Formula : C₁₀H₁₈N₄O₄.
  • Molecular Weight : 258.27 g/mol .
  • Key Differences :
    • Azido group enables click chemistry applications (e.g., Huisgen cycloaddition).
    • Boc group offers stability under basic conditions, contrasting with the acid-labile Cbz group.
  • Applications : Useful in bioorthogonal labeling and controlled-release drug delivery systems .

(2S)-2-Amino-5-(hydroxyamino)pentanoic Acid Hydrochloride

  • CAS : 37552-52-6 .
  • Molecular Formula : C₅H₁₃ClN₂O₃.
  • Molecular Weight : 184.62 g/mol .
  • Free amino group at position 2 increases susceptibility to oxidation.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Highlights Applications
(2S)-2-Acetamido-5-(benzyloxycarbonylamino)pentanoic acid C₁₄H₁₉N₃O₅ 309.33 Acetamido, Cbz Stable under basic conditions Peptide synthesis intermediate
Nα-Acetyl-L-arginine C₈H₁₆N₄O₃ 216.24 Acetamido, guanidino Biologically labile Protein modification studies
(2S)-2-Amino-5-(benzyloxycarbonylamino)pentanoic acid C₁₃H₁₈N₂O₄ 266.29 Free amino, Cbz Acid-stable, base-labile Orthogonal protection in peptides
(2S)-2-Azido-5-(Boc-amino)pentanoic acid C₁₀H₁₈N₄O₄ 258.27 Azido, Boc Base-stable, light-sensitive Bioorthogonal chemistry
(2S)-2-Amino-5-(hydroxyamino)pentanoic acid HCl C₅H₁₃ClN₂O₃ 184.62 Free amino, hydroxyamino Oxidative degradation Metal chelation, redox studies

Stability and Reactivity Insights

  • Cbz Group: Stable under acidic conditions but cleaved via hydrogenolysis (e.g., Pd/C, H₂) .
  • Boc Group : Removed under acidic conditions (e.g., TFA), making it orthogonal to Cbz .
  • Acetamido Group: Enhances metabolic stability compared to free amino groups, reducing enzymatic degradation .

Biological Activity

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid, a derivative of amino acids, has garnered attention in scientific research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, aiming to provide a comprehensive overview based on existing literature.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an acetamido group and a benzyloxycarbonylamino moiety. This structural configuration may contribute to its biological activity by influencing its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Growth : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, thereby reducing tumor growth .
  • Targeting Oncogenic Pathways : The compound interacts with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway, which is crucial for cell growth and differentiation .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial and fungal strains. Studies have highlighted:

  • Broad-spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential as a therapeutic agent in infectious diseases.
  • Mechanism of Action : The antimicrobial effect is believed to result from the disruption of microbial cell membranes and inhibition of essential metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism and signaling pathways.
  • Receptor Modulation : It has been observed to modulate receptor activity, affecting downstream signaling cascades that regulate cell survival and apoptosis.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the effects of this compound on colorectal cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at concentrations below 50 µg/mL.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans40

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid to achieve high yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 0–25°C), pH (neutral to slightly acidic), and solvent selection (e.g., dichloromethane or DMF for solubility). Protecting group strategies, such as using benzyloxycarbonyl (Cbz) for amine protection, are critical. Purification via reverse-phase HPLC or recrystallization ensures high purity. Analytical monitoring with NMR and LC-MS at intermediate steps prevents side-product accumulation .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify stereochemistry and functional group integrity (e.g., acetamido and Cbz peaks at δ 1.9–2.1 ppm and δ 5.1–5.3 ppm, respectively) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection at 210–254 nm assesses purity (>95% ideal for peptide synthesis).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C15H19N3O5, theoretical 321.13 g/mol) .

Q. What safety precautions should be integrated into experimental protocols when handling this compound?

  • Methodological Answer : Use fume hoods for weighing and reactions. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. Avoid inhalation by using respirators with organic vapor cartridges. Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of this chiral amino acid derivative?

  • Methodological Answer : Use chiral auxiliaries or enantiomerically pure starting materials (e.g., L-amino acids). Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Asymmetric hydrogenation or enzymatic resolution may enhance stereocontrol .

Q. What strategies mitigate potential side reactions involving the benzyloxycarbonyl (Cbz) protecting group during peptide synthesis?

  • Methodological Answer : Avoid strong acids (e.g., TFA) or hydrogenolysis conditions unless deprotection is intended. Use mild deprotection agents like HBr/AcOH. Stabilize the Cbz group by maintaining inert atmospheres (N2/Ar) during coupling reactions .

Q. How does the choice of solvent and catalyst influence the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility and coupling rates. Catalysts like HOBt/DIC or PyBOP minimize racemization. Optimize molar ratios (1.5–3.0 equivalents of amino acid derivative to resin-bound peptide) for efficient conjugation .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can they be addressed?

  • Methodological Answer : The Cbz group is acid-labile, while the acetamido group hydrolyzes under strong bases. Store in pH 4–6 buffers for aqueous solutions. For long-term stability, lyophilize and store under argon. Pre-screen stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can discrepancies in reported synthetic yields be resolved through reaction optimization?

  • Methodological Answer : Use design of experiments (DoE) to evaluate variables: temperature, solvent polarity, and catalyst loading. For example, a 22 factorial design can identify interactions between solvent (DMF vs. THF) and temperature (15°C vs. 25°C). Reproducibility requires strict control of moisture levels and reagent quality .

Q. What role does this compound play in the synthesis of complex peptidomimetics, and how can its reactivity be modulated?

  • Methodological Answer : The Cbz-protected amine enables selective deprotection for sequential peptide elongation. To modulate reactivity, introduce steric hindrance via tert-butyl esters or use orthogonal protecting groups (e.g., Fmoc for carboxyl termini). Computational modeling (DFT) predicts steric and electronic effects on coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid
Reactant of Route 2
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(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid

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